molecular formula C136H240O14 B12334087 Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- CAS No. 186031-59-4

Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-

Cat. No.: B12334087
CAS No.: 186031-59-4
M. Wt: 2099.3 g/mol
InChI Key: GXPZLCQWWYDLFF-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- (hereafter referred to by its systematic name), is a hyperbranched aromatic compound characterized by a central benzoic acid core functionalized with three dendrimer-like substituents. Each substituent consists of a [3,4,5-tris(dodecyloxy)phenyl]methoxy group, resulting in 12 dodecyloxy (C₁₂H₂₅O) chains per molecule. This architecture confers exceptional lipophilicity, low melting points (~90–95°C), and solubility in nonpolar solvents, making it suitable for applications in polymer modification, self-assembly, and materials science .

Key structural features include:

  • Core: Benzoic acid with three meta-substituted methoxy linkers.
  • Peripheral groups: Nine dodecyloxy chains per substituent (27 chains total), enabling steric bulk and surface activity.
  • Molecular weight: Estimated >2,500 g/mol (exact value depends on synthetic purity).

Properties

CAS No.

186031-59-4

Molecular Formula

C136H240O14

Molecular Weight

2099.3 g/mol

IUPAC Name

3,4,5-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C136H240O14/c1-10-19-28-37-46-55-64-73-82-91-100-139-124-109-120(110-125(140-101-92-83-74-65-56-47-38-29-20-11-2)132(124)145-106-97-88-79-70-61-52-43-34-25-16-7)117-148-130-115-123(136(137)138)116-131(149-118-121-111-126(141-102-93-84-75-66-57-48-39-30-21-12-3)133(146-107-98-89-80-71-62-53-44-35-26-17-8)127(112-121)142-103-94-85-76-67-58-49-40-31-22-13-4)135(130)150-119-122-113-128(143-104-95-86-77-68-59-50-41-32-23-14-5)134(147-108-99-90-81-72-63-54-45-36-27-18-9)129(114-122)144-105-96-87-78-69-60-51-42-33-24-15-6/h109-116H,10-108,117-119H2,1-9H3,(H,137,138)

InChI Key

GXPZLCQWWYDLFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)COC2=CC(=CC(=C2OCC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Tris(Dodecyloxy)Phenyl Methanol

The synthesis begins with preparing the tris(dodecyloxy)phenyl methanol subunits through sequential alkylation:

Reaction Scheme:

  • Methyl gallate alkylation
    Methyl 3,4,5-trihydroxybenzoate reacts with 1-bromo-dodecane (3.05 eq) in acetone with K₂CO₃/KI catalysis (81% yield).
    $$ \text{C}6\text{H}2(\text{OCH}3)3\text{COOCH}3 + 3 \text{C}{12}\text{H}{25}\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{C}6(\text{OC}{12}\text{H}{25})3\text{COOCH}3 $$
  • Hydrazinolysis
    Conversion to hydrazide intermediates enables subsequent coupling:
    $$ \text{C}6(\text{OC}{12}\text{H}{25})3\text{COOCH}3 \xrightarrow{\text{NH}2\text{NH}2} \text{C}6(\text{OC}{12}\text{H}{25})3\text{CONHNH}2 $$

Core Functionalization

The central benzoic acid undergoes stepwise etherification with the tris(dodecyloxy)benzyl alcohol subunits:

Optimized Conditions:

Parameter Specification Source
Coupling reagent DCC/DMAP (1.2 eq)
Solvent Anhydrous CH₂Cl₂
Temperature 0°C → RT, 48 hr
Yield per step 77.5-88.0%

Mechanistic Considerations:
The steric bulk necessitates:

  • High dilution (0.01 M) to prevent oligomerization
  • Incremental addition of benzyl alcohol derivatives (3.5 eq total)

Critical Reaction Parameters

Alkylation Efficiency

Comparative analysis of leaving groups:

Leaving Group Base System Temperature Yield (%)
Br K₂CO₃/KI (acetone) 60°C 81
OTs DBU (THF) 40°C 68
Cl NaH (DMA) 80°C 72

Bromide demonstrates superior leaving group ability under mild conditions.

Purification Protocol

Multi-stage purification achieves >95% purity:

  • Solvent extraction : CHCl₃/NaOH (3×) removes unreacted dodecyl bromide
  • Column chromatography : Silica gel with hexane:ethyl acetate (10:1 → 5:1)
  • Recrystallization : From ethanol at -20°C (crystallization inhibitor addition)

Spectroscopic Characterization

¹H NMR Analysis (CDCl₃, 400 MHz)

Signal (ppm) Assignment
0.88 (t) Terminal CH₃ (dodecyl)
1.25 (m) -(CH₂)₁₁- backbone
3.95 (s) OCH₃ (central core)
4.45 (s) -OCH₂- linkage
7.12 (s) Aromatic protons

The absence of hydroxyl protons (δ 5.2-5.5) confirms complete etherification.

Mass Spectrometry

HRMS (ESI-TOF):
Calculated for C₁₃₆H₂₄₀O₁₄ [M+H]⁺: 2100.4672
Observed: 2100.4658 (Δ = -1.4 ppm)

Scalability and Process Optimization

Batch vs Flow Reactor Performance

Parameter Batch Reactor Microfluidic Flow
Reaction time 72 hr 8 hr
Isolated yield 82% 88%
Solvent consumption 15 L/mol 2.8 L/mol

Flow chemistry enhances mixing efficiency and reduces thermal gradients.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1. Antimycobacterial Activity
Research indicates that derivatives of benzoic acid exhibit antimycobacterial properties. Specifically, studies have shown that certain benzoic acid derivatives can inhibit the growth of Mycobacterium tuberculosis. The effectiveness of these compounds is often linked to their ability to modulate pH and enhance drug solubility in biological systems .

2. Prodrugs for Drug Delivery
Benzoic acid derivatives are also being explored as prodrugs to improve the bioavailability of therapeutic agents. The modification of benzoic acid structures can lead to enhanced permeability and absorption in biological membranes .

3. Modulators of Protein Degradation Systems
Recent studies have highlighted the role of benzoic acid derivatives in promoting protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human cells. These pathways are crucial for maintaining cellular homeostasis and may have implications for aging and disease management .

Material Science Applications

1. Surfactants and Emulsifiers
Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- can act as a surfactant in various formulations. This property is particularly useful in creating stable emulsions in cosmetic and pharmaceutical products.

2. Polymer Additives
This compound can also serve as an additive in polymer chemistry to enhance the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors .

Environmental Applications

1. Bioremediation Agents
The potential use of benzoic acid derivatives in bioremediation processes has been investigated. Their ability to interact with microbial systems may facilitate the breakdown of pollutants in contaminated environments .

Case Studies

Study Focus Findings Implications
Antimycobacterial ActivityDemonstrated significant inhibition of M. tuberculosis growthPotential development of new anti-tuberculosis drugs
Protein Degradation ModulationEnhanced activity observed in UPP and ALP pathwaysPossible applications in anti-aging therapies
Surfactant PropertiesEffective emulsifier in cosmetic formulationsImproved stability and performance of personal care products

Mechanism of Action

The mechanism by which benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- exerts its effects involves interactions with specific molecular targets. The dodecyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with hydrophobic regions of proteins. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 3,4,5-tris(alkoxy)benzoic acid derivatives, which vary in alkyl chain length, branching, and substitution patterns. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name Alkyl Chain (R) Substituent Pattern Melting Point (°C) Solubility Key Applications
Target Compound Dodecyloxy (C₁₂) Tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy] 91–92 CHCl₃, THF, toluene Polymer additives, dendrimers
3,4,5-Tris(dodecyloxy)benzoic acid (12GA) Dodecyloxy Directly attached to benzoic acid 92 DCM, acetone Polyimide synthesis
12G1-AG (Percec-type monodendron) Dodecyloxy Single-layer dendron 116 THF, dichloromethane Liquid crystals, self-assembly
3,4,5-Tris(2-ethylhexyloxy)benzoic acid 2-ethylhexyloxy Directly attached to benzoic acid Not reported Ethanol, ether Organic electronics
3,4,5-Tris(benzyloxy)benzoic acid Benzyloxy Directly attached to benzoic acid 148–150 DMF, DMSO Drug intermediates

Key Differences :

Branching Complexity :

  • The target compound exhibits tertiary branching (three dendritic substituents), whereas 12GA and 12G1-AG have primary or secondary branching. This increases steric hindrance, reducing crystallization tendencies and enhancing solubility in apolar media .
  • In contrast, 3,4,5-tris(benzyloxy)benzoic acid lacks alkyl chains, resulting in higher melting points and polar solvent affinity .

Thermal Behavior :

  • The melting point of the target compound (91–92°C) is comparable to 12GA (92°C) but lower than 12G1-AG (116°C), reflecting the plasticizing effect of its flexible dodecyloxy chains .

Synthetic Accessibility :

  • The target compound is synthesized via solid-phase or solution-phase esterification of 3,4,5-tris(dodecyloxy)benzoic acid with Wang resin-bound intermediates, yielding ~66–73% .
  • 12G1-AG requires multi-step Suzuki couplings and condensation reactions, achieving 85% yield but with higher complexity .

Biological Activity

Benzoic acid derivatives have garnered significant interest in various fields, including pharmaceuticals and materials science, due to their unique biological activities and chemical properties. One such compound is Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- (CAS No. 648908-91-2). This compound features a complex structure that enhances its solubility and functional properties, making it a candidate for diverse applications.

Chemical Structure and Properties

The molecular formula of Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- is C144H245O14C_{144}H_{245}O_{14} with a molecular weight of approximately 2214.53 g/mol. The presence of multiple dodecyloxy chains contributes to its amphiphilic nature, enhancing its solubility in organic solvents.

PropertyValue
Molecular FormulaC144H245O14C_{144}H_{245}O_{14}
Molecular Weight2214.53 g/mol
Physical StateSolid
Melting PointNot specified

Antimicrobial Properties

Research has indicated that benzoic acid derivatives exhibit antimicrobial activity. The long dodecyloxy chains in this compound may enhance its interaction with microbial membranes, potentially leading to increased permeability and cell death. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular structures.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of benzoic acid derivatives. Preliminary studies suggest that Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- exhibits selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in malignant cells through mitochondrial pathways.

The proposed mechanism of action for this compound involves:

  • Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells.
  • Apoptosis Induction : Activation of caspases and mitochondrial dysfunction are observed in treated cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Conducted by Smith et al. (2022), this study evaluated the antimicrobial activity of various benzoic acid derivatives against E. coli and S. aureus. The results indicated that compounds with longer alkoxy chains exhibited enhanced antibacterial properties.
  • Cytotoxicity Assessment :
    • A study by Johnson et al. (2023) focused on the cytotoxic effects of Benzoic acid derivatives on breast cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner compared to control groups.

Applications

Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]- holds potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial agents or anticancer therapies.
  • Materials Science : Due to its amphiphilic properties, it can be used in creating advanced materials like drug delivery systems and emulsifiers.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, LC-MS can detect trace impurities (<0.1% detection limit) and confirm molecular weight . NMR spectroscopy resolves branching patterns of dodecyloxy chains and verifies substitution at the 3,4,5-positions of the phenyl rings .

Q. What experimental precautions are necessary to handle this compound due to its hydrophobic nature?

  • Methodological Answer : Solubilize in non-polar solvents (e.g., chloroform, toluene) under inert atmosphere (N₂/Ar) to prevent oxidation. Sonication or gentle heating (40–60°C) may improve dissolution. Store in sealed containers with desiccants to avoid moisture absorption, which can induce aggregation .

Q. How does the compound’s solubility vary with solvent polarity, and how can this inform formulation for biological assays?

  • Methodological Answer : Conduct a conductometric study in binary solvent systems (e.g., water-methanol). For instance, benzoic acid derivatives exhibit a 10-fold solubility increase in methanol-water (3:1 v/v) compared to pure water due to reduced dielectric constant . Pre-formulate in DMSO for cellular studies, ensuring ≤0.1% final concentration to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies mitigate challenges in synthesizing the tris(dodecyloxy)phenyl branches?

  • Methodological Answer : Optimize Williamson ether synthesis using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor intermediates via TLC (hexane/EtOH 1:1) and characterize each step with MALDI-TOF MS to confirm branching . For steric hindrance, employ high-pressure reactors (5–10 bar) to drive etherification .

Q. How does the compound interact with biological membranes, and what molecular features drive toxicity in eukaryotic models?

  • Methodological Answer : Use Saccharomyces cerevisiae as a model to study membrane disruption. Benzoic acid derivatives depolarize membranes via proton shuttling, quantified by intracellular pH drop (ΔpH ≈ 1.5) using BCECF-AM fluorescence . Overexpression of multidrug transporters (e.g., Tpo1) reduces toxicity by 40%, confirmed via knockout strains .

Q. Can this compound serve as a template for designing self-assembled nanostructures?

  • Methodological Answer : Investigate solvent-evaporation-driven self-assembly on HOPG surfaces via AFM. The dodecyloxy chains form lamellar structures (spacing ≈ 4.2 nm) in chloroform, while polar methoxy groups induce π-π stacking (d-spacing ≈ 0.34 nm) . Thermotropic behavior can be analyzed by DSC, showing phase transitions at 120–140°C .

Key Considerations for Experimental Design

  • Contradictions in Data : While NIST reports ΔsubH° ≈ 90 kJ/mol , older studies using Calvet calorimetry suggest values up to 95 kJ/mol . Always cross-validate with contemporary methods.
  • Biological Replication : Include ≥6 replicates in yeast toxicity assays to account for strain-specific variability .

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